molecular formula C14H6ClF4N3O B2938637 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride CAS No. 848422-44-6

5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

Cat. No.: B2938637
CAS No.: 848422-44-6
M. Wt: 343.67
InChI Key: FFUVPMDUKNWARM-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been found to have significant biological activities . They are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .


Synthesis Analysis

These compounds are typically prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines can be quite diverse, depending on the specific functional groups present in the molecule. As mentioned earlier, these compounds are typically synthesized through substitution reactions and condensation reactions .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidines can vary widely depending on the specific compound and its biological target. For instance, some compounds in this class have been found to inhibit EGFR tyrosine kinase .

Future Directions

Research into pyrazolo[1,5-a]pyrimidines is ongoing, and these compounds continue to be of interest due to their significant biological activities . Future research may focus on developing new synthesis methods, exploring their mechanisms of action, and investigating their potential as therapeutic agents.

Properties

IUPAC Name

5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6ClF4N3O/c15-13(23)10-6-12-20-9(7-1-3-8(16)4-2-7)5-11(14(17,18)19)22(12)21-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUVPMDUKNWARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6ClF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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